molecular formula C25H25N3O B12491296 N'-(1-benzylpiperidin-4-ylidene)biphenyl-4-carbohydrazide

N'-(1-benzylpiperidin-4-ylidene)biphenyl-4-carbohydrazide

Cat. No.: B12491296
M. Wt: 383.5 g/mol
InChI Key: AYKOBCKXRRRNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a biphenyl moiety

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-phenylbenzamide

InChI

InChI=1S/C25H25N3O/c29-25(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-26-24-15-17-28(18-16-24)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,27,29)

InChI Key

AYKOBCKXRRRNKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with a suitable hydrazide derivative. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the biphenyl moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to opioid receptors, thereby modulating pain perception. The exact pathways and molecular interactions are still under investigation, but it is thought to influence neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a novel analgesic with unique pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.